Benzoic acid, 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidine-5-sulfonylamino)-
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Overview
Description
3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzoic acid is a heterocyclic compound that features a pyrimidine ring fused with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by the condensation of urea with β-ketoesters under acidic conditions.
Sulfonation: The pyrimidine derivative is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.
Coupling with Benzoic Acid: The sulfonated pyrimidine is coupled with benzoic acid derivatives through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide derivatives with various substituents.
Scientific Research Applications
3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: The compound can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
- 5-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidinyl)-methyl-1,3,4-oxadiazole
Uniqueness
3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)benzoic acid is unique due to its combined structural features of a pyrimidine ring and a benzoic acid moiety, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C12H11N3O6S |
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Molecular Weight |
325.30 g/mol |
IUPAC Name |
3-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C12H11N3O6S/c1-6-9(10(16)14-12(19)13-6)22(20,21)15-8-4-2-3-7(5-8)11(17)18/h2-5,15H,1H3,(H,17,18)(H2,13,14,16,19) |
InChI Key |
BMFHDLCYANDJQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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